プロスタグランジン F1α アルコール

概要

説明

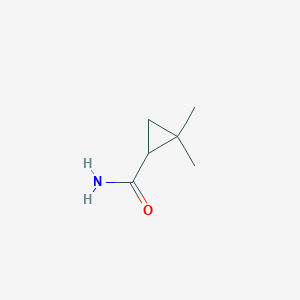

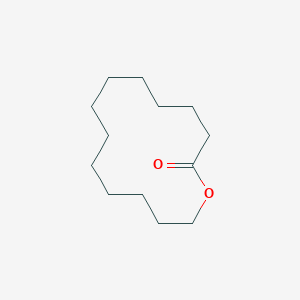

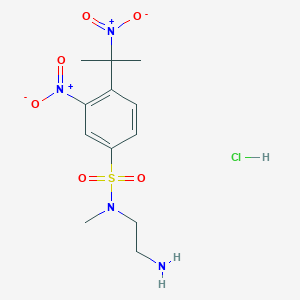

プロスタグランジン F1α アルコールは、プロスタグランジンファミリーに属する化合物であり、局所ホルモンとして機能する20炭素鎖脂肪酸です。プロスタグランジンは、アラキドン酸および関連する脂肪酸前駆体から誘導されます。プロスタグランジン F1α アルコールは、プロスタグランジン F1α の誘導体であり、カルボキシル基が対応する第一級アルコールに還元されています .

2. 製法

合成経路と反応条件: プロスタグランジン F1α アルコールを含むプロスタグランジンの合成は、多くの場合、化学酵素的方法を用います。プロスタグランジンの合成のための統一された戦略には、生体触媒レトロ合成の使用が含まれます。 重要な変換には、バイヤー・ビリガーモノオキシゲナーゼ触媒による立体選択的酸化とケトレダクターゼ触媒によるジアステレオ選択的還元が含まれます .

工業生産方法: プロスタグランジンの工業生産には、通常、高い立体選択性と収率を保証する多段階合成プロセスが用いられます。 生体触媒の工業現場での使用は、プロスタグランジンの効率的かつスケーラブルな生産に大きな可能性を示しています .

科学的研究の応用

Prostaglandin F1.alpha. Alcohol has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the synthesis and reactivity of prostaglandins.

Biology: Investigated for its role in cellular signaling and regulation.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

作用機序

プロスタグランジン F1α アルコールは、細胞表面の特定のプロスタグランジン受容体と相互作用することでその効果を発揮します。 これらの相互作用は、炎症、血管の緊張、血小板凝集などのさまざまな生理学的プロセスを調節する細胞内シグナル伝達経路をトリガーします .

類似化合物:

- プロスタグランジン F1α

- プロスタグランジン F2α

- プロスタグランジン E1

- プロスタグランジン E2

比較: プロスタグランジン F1α アルコールは、カルボキシル基が第一級アルコールに還元されているため、ユニークです。これは、母体化合物であるプロスタグランジン F1α と比較して、その化学反応性と生物活性を変化させます。 この修飾は、受容体との相互作用とその全体的な薬物動態に影響を与える可能性があります .

生化学分析

Biochemical Properties

Prostaglandin F1alpha Alcohol interacts with various enzymes, proteins, and other biomolecules. It is involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . The 1-series fatty acid precursor is dependent entirely on dietary intake, whereas the 2-series precursor, AA, is stored in greater amounts in the cell membrane .

Cellular Effects

Prostaglandin F1alpha Alcohol has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series .

Molecular Mechanism

Prostaglandin F1alpha Alcohol exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin F1alpha Alcohol change over time in laboratory settings. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin F1alpha Alcohol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin F1alpha Alcohol is involved in various metabolic pathways. It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin F1alpha Alcohol is transported and distributed within cells and tissues. It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin F1alpha Alcohol and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin F1.alpha. Alcohol, often involves chemoenzymatic methods. A unified strategy for the synthesis of prostaglandins includes the use of biocatalytic retrosynthesis. Key transformations include Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction .

Industrial Production Methods: Industrial production of prostaglandins typically involves multi-step synthesis processes that ensure high stereoselectivity and yield. The use of biocatalysis in industrial settings has shown great potential for the efficient and scalable production of prostaglandins .

化学反応の分析

反応の種類: プロスタグランジン F1α アルコールは、酸化、還元、置換などのさまざまな化学反応を受けます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 求核置換反応は、メタノールナトリウムなどの試薬を用いて行うことができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、プロスタグランジン F1α アルコールの酸化は、ケトンやカルボン酸の生成につながる可能性があります .

4. 科学研究への応用

プロスタグランジン F1α アルコールは、科学研究において幅広い用途があります:

化学: プロスタグランジンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達と調節における役割について調査されています。

医学: 抗炎症作用や血管拡張作用など、潜在的な治療効果について探求されています。

類似化合物との比較

- Prostaglandin F1.alpha.

- Prostaglandin F2.alpha.

- Prostaglandin E1

- Prostaglandin E2

Comparison: Prostaglandin F1.alpha. Alcohol is unique due to the reduction of its carboxy group to a primary alcohol, which alters its chemical reactivity and biological activity compared to its parent compound, Prostaglandin F1.alpha. This modification can influence its interaction with receptors and its overall pharmacokinetic properties .

特性

IUPAC Name |

(1R,3S,4R,5R)-4-(7-hydroxyheptyl)-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXLDAYOXMEITH-YYFRNVAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCCO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)